molecular formula C7H13BrO B1374963 3-(3-Bromopropyl)oxolane CAS No. 1050496-55-3

3-(3-Bromopropyl)oxolane

Cat. No.: B1374963
CAS No.: 1050496-55-3
M. Wt: 193.08 g/mol
InChI Key: LUCDEMLGTTVGJR-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)oxolane is a brominated cyclic ether compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 3-bromopropyl chain. Oxolane, a five-membered ether ring, provides structural rigidity and influences the compound’s polarity and reactivity. The bromine atom on the propyl chain makes it a versatile alkylating agent, useful in organic synthesis for forming carbon-carbon or carbon-heteroatom bonds.

Properties

IUPAC Name

3-(3-bromopropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCDEMLGTTVGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-(3-Bromopropyl)oxolane can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .

Chemical Reactions Analysis

3-(3-Bromopropyl)oxolane undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(3-Bromopropyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-(3-Bromopropyl)oxolane, differing in substituent groups, ring systems, or functional groups:

Table 1: Key Compounds for Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
This compound Not available C₆H₁₁BrO ~179.06 (calc.) Oxolane ring, 3-bromopropyl chain Alkylating agent, synthetic intermediate (discontinued)
2-(3-Bromopropyl)-1,3-dioxolane 62563-07-9 C₆H₁₁BrO₂ 195.06 1,3-dioxolane ring, bromopropyl chain Research reagent, organic synthesis
2-(3-Bromopropyl)-5-ethylfuran Not available C₉H₁₃BrO 217.11 (calc.) Furan ring, bromopropyl and ethyl groups Diastereoselective synthesis of heterocycles
2-(3-Phenylpropyl)oxolane 3208-40-0 C₁₂H₁₆O 176.26 Oxolane ring, phenylpropyl chain Flavor/fragrance industry, non-reactive analog
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.09 Benzene ring, bromopropyl chain Alkylating agent, polymer synthesis

Comparative Analysis

Commercial and Research Status
  • 2-(3-Bromopropyl)-1,3-dioxolane remains available from suppliers like TCI Chemicals and GLPBIO, priced at ¥13,800/5g (TCI) .

Biological Activity

Overview

3-(3-Bromopropyl)oxolane is an organic compound with the molecular formula C7_7H13_{13}BrO, classified as a brominated derivative of tetrahydrofuran. Its structure features a five-membered ring ether with a bromopropyl substituent, enhancing its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry and organic synthesis due to its versatile applications.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction is performed under reflux conditions, followed by purification through distillation or chromatography.

  • Molecular Formula : C7_7H13_{13}BrO
  • Molecular Weight : 195.09 g/mol
  • Physical State : Liquid at room temperature

The biological activity of this compound is primarily attributed to the reactivity of the bromine atom, which can participate in nucleophilic substitution reactions. This property allows it to act as an intermediate in various organic synthesis pathways, particularly in the development of bioactive molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of brominated tetrahydrofuran compounds displayed significant growth inhibition against various bacterial strains, including MRSA. The structural features of these compounds contributed to their bioactivity, highlighting the importance of the bromopropyl group in enhancing antimicrobial properties .
  • Organic Synthesis Applications :
    • This compound has been utilized as an intermediate in synthesizing complex organic molecules. Its reactivity allows for functionalization through various pathways, making it valuable in medicinal chemistry for developing new therapeutic agents.

Comparison with Similar Compounds

The biological activity and chemical behavior of this compound can be compared with other brominated tetrahydrofuran derivatives:

Compound NameMolecular FormulaUnique Features
3-(2-bromopropyl)tetrahydrofuranC7_7H13_{13}BrODifferent position of bromination affecting reactivity
3-(4-bromobutyl)tetrahydrofuranC8_8H15_{15}BrOLonger alkyl chain influences physical properties
2-(3-bromobutyl)-1,3-dioxolaneC8_8H13_{13}BrODioxolane structure provides different reactivity

These compounds exhibit similar reactivity patterns but differ in their alkyl chain lengths and positions of bromination, influencing their biological activity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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